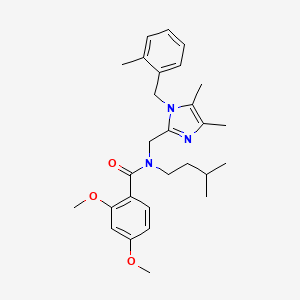

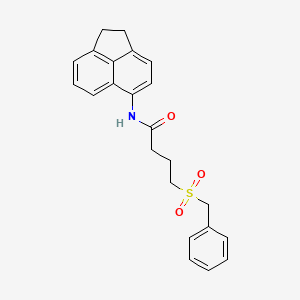

![molecular formula C18H20N2O B2954588 1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole CAS No. 637745-39-2](/img/structure/B2954588.png)

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is an organic compound with the formula C3N2H4 . It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . In chemistry, it is an aromatic heterocycle, classified as a diazole, and has non-adjacent nitrogen atoms in meta-substitution . Many natural products, especially alkaloids, contain the imidazole ring .

Synthesis Analysis

Imidazole-based compounds can be synthesized through various methods. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed . In the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles were obtained .

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is quite interesting. For example, the crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate were reported . At 100 K, the butyl chain of one cation adopts a TT (trans–trans) conformation and the other cation adopts a G′G′ (gauche–gauche) conformation .

Chemical Reactions Analysis

Imidazole-based compounds can undergo various chemical reactions. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed . In the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles were obtained .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is classified as aromatic because it meets the criteria for aromaticity . The influence of the type of anion in imidazolium ionic liquids on its thermal stability has been explored .

Wissenschaftliche Forschungsanwendungen

Structural and Theoretical Analysis

- N-Butyl-1H-Benzimidazole Study : This compound, closely related to the requested chemical, has shown significant promise in various fields. Benzimidazoles are noted for their biological activity, including antiviral, antimicrobial, and antitumor properties. This study delved into the structural and electronic properties of N-Butyl-1H-benzimidazole, exploring its molecular parameters, non-covalent interactions, and various theoretical calculations to understand its characteristics better. The research emphasized the molecular electrostatic potential, Fukui functions, and frontier molecular orbitals, presenting a comprehensive understanding of the molecule's properties. Furthermore, spectroscopic investigations, including UV-Vis absorption and natural bond orbital analysis, provided insights into the electronic and optical properties of the compound (Kazachenko et al., 2022).

Sensory Applications

- Fluorescent Chemosensors : Imidazole derivatives have been used to develop luminescent sensors for the detection of specific ions. For instance, certain imidazole-based compounds were identified as reversible sensors for cyanide and mercury ions, with promising detection limits and the ability to detect these ions through fluorescence quenching and metal-assisted elimination. These findings highlight the potential of imidazole derivatives in environmental monitoring and safety applications (Emandi et al., 2018).

Electronic and Optical Applications

Organic Light-Emitting Diodes (OLEDs) : Imidazole derivatives have found applications in the development of materials for OLEDs. For example, certain derivatives were synthesized and utilized for highly efficient blue light-emitting devices. These compounds exhibited strong blue emissions in solutions and were used in vacuum-processed doped devices, demonstrating notable electroluminescence performance, brightness, and efficiency. This research opens up new avenues for the use of imidazole derivatives in advanced electronic and display technologies (Yang et al., 2021).

Solar Cell Applications : Specific ionic liquids based on imidazole derivatives have been synthesized and employed as electrolytes for dye-sensitized solar cells. These compounds have shown promising results in generating photocurrent density and photovoltage, indicating their potential in renewable energy technologies (Ramkumar et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

Eigenschaften

IUPAC Name |

1-[4-(3-methylphenoxy)butyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-15-7-6-8-16(13-15)21-12-5-4-11-20-14-19-17-9-2-3-10-18(17)20/h2-3,6-10,13-14H,4-5,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCNUAXPDAEWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

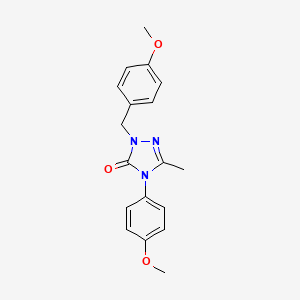

![3-Bromo-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2954505.png)

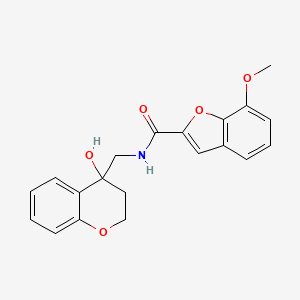

![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)

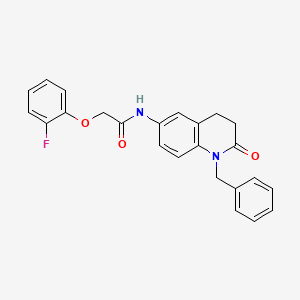

![2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2954514.png)

![6-[[4-(4-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2954517.png)

![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B2954522.png)

![6-methoxy-2-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-1-benzothiophen-1-one](/img/structure/B2954523.png)

![5-chloro-2-(methylsulfanyl)-N-{2-[(thiophen-2-yl)formamido]ethyl}pyrimidine-4-carboxamide](/img/structure/B2954526.png)

![2-(7-(4-bromo-3-methylphenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2954527.png)